molecular formula C6H3ClFNO B1585724 2-Chloro-3-fluoro-4-formylpyridine CAS No. 329794-28-7

2-Chloro-3-fluoro-4-formylpyridine

Cat. No. B1585724
M. Wt: 159.54 g/mol
InChI Key: RWSUDYQQHLWWDK-UHFFFAOYSA-N
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Description

“2-Chloro-3-fluoro-4-formylpyridine” is a chemical compound with the molecular formula C6H3ClFNO . It is also known as "2-chloro-3-fluoroisonicotinaldehyde" . This compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for “2-Chloro-3-fluoro-4-formylpyridine” is 1S/C6H3ClFNO.H2O/c7-6-5(8)4(3-10)1-2-9-6;/h1-3H;1H2 . The molecular weight of the anhydrous form is 159.55 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-fluoro-4-formylpyridine” include a predicted boiling point of 231.7±35.0 °C, a density of 1.424 g/mL at 25 °C, and a refractive index of n20/D1.543 . The compound has a predicted pKa of -1.42±0.10 .

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : Fluoropyridines are used in the synthesis of various organic compounds. They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
    • Method : One method of synthesis involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .
    • Results : The resulting compounds have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from compounds like 2-Chloro-3-fluoro-4-formylpyridine, are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
    • Method : The specific methods of application or experimental procedures vary widely depending on the specific agrochemical or pharmaceutical product being produced .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Safety And Hazards

“2-Chloro-3-fluoro-4-formylpyridine” is classified as harmful if swallowed and causes serious eye irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-chloro-3-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSUDYQQHLWWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376773
Record name 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoro-4-formylpyridine

CAS RN

329794-28-7
Record name 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-fluoropyridine-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of (2-chloro-3-fluoro-pyridin-4-yl)-methanol (0.9 g, 5.76 mmol) and activated MnO2 (5.76 g, 66.2 mmol) in CH2Cl2 was stirred at RT overnight. The solid was filtered off and washed with CH2Cl2, and the filtrate was concentrated under mildly reduced pressure to afford the title compound as a colorless liquid. MS (LC/MS): 191.0 [M+MeOH]+; tR (HPLC conditions b): 2.02 min.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5.76 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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